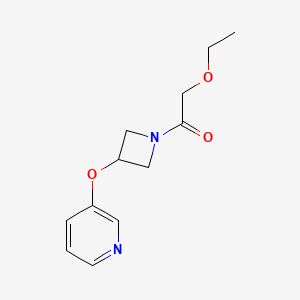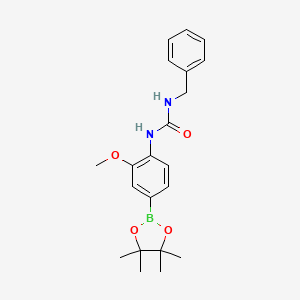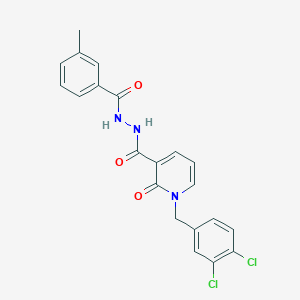
2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Memory and Learning Enhancement
Studies have explored derivatives of ethoxy azetidinyl ethanones for their potential to improve memory and learning dysfunction. For instance, Zhang Hong-ying (2012) investigated the effects of specific acetic ether derivatives on learning and memory reconstruction in mice. The study found that these compounds could significantly enhance memory, suggesting potential applications in treating cognitive disorders (Zhang Hong-ying, 2012).
Antibacterial and Antioxidant Activities
The synthesis and biological evaluation of Schiff bases and azetidinone derivatives have shown significant antibacterial and antioxidant activities. Kamal Vashi and H. Naik (2004) synthesized a series of chloro-azetidinone compounds that displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antibacterial agents (Kamal Vashi & H. Naik, 2004).
Catalysis and Polymerization
Ethoxy azetidinyl ethanones and their derivatives are explored in the realm of catalysis, especially in ethylene oligomerization and polymerization. George S. Nyamato, S. Ojwach, and M. Akerman (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands derived from similar structures for their catalytic behavior towards ethylene, demonstrating high activities and offering insights into designing efficient catalysts for polymer production (George S. Nyamato, S. Ojwach, & M. Akerman, 2016).
Synthesis of Heterocyclic Compounds
The versatility of azetidinone derivatives in synthesizing heterocyclic compounds is noteworthy. D. Bandyopadhyay et al. (2012) developed a green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones, highlighting their importance in organic and medicinal chemistry for creating a variety of biologically active molecules (D. Bandyopadhyay et al., 2012).
Material Science
In material science, the properties of azetidinone derivatives can be harnessed for developing new materials with unique characteristics. For example, the study on solvent effects on neutral Co(II) complexes by Maheshkumar K. Patel et al. (2019) explores the qualitative and quantitative impacts from an energy framework perspective, contributing to the understanding of molecular stability in material synthesis (Maheshkumar K. Patel et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets .
Mode of Action
Similar compounds have been reported to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-ethoxy-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-9-12(15)14-7-11(8-14)17-10-4-3-5-13-6-10/h3-6,11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVZIJEZFTDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)

![N-(4-chlorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2482633.png)
![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)
![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)

![5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2482640.png)

![N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2482647.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
